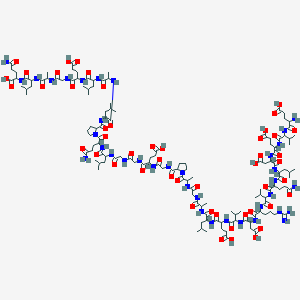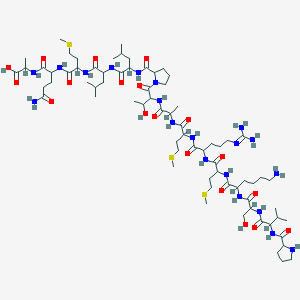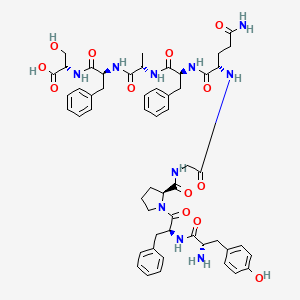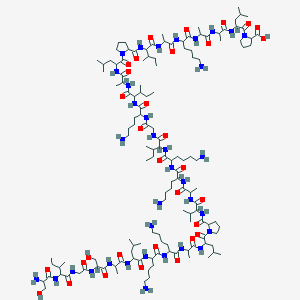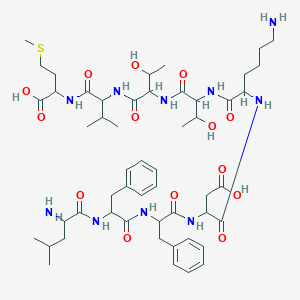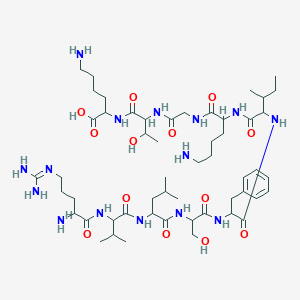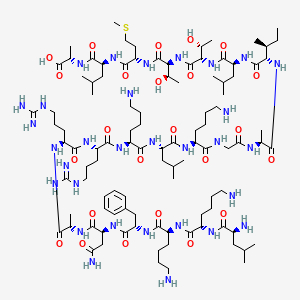
PN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein nanoparticles (PN) have gained significant attention in recent years due to their unique properties and potential applications in various fields. This compound are self-assembled structures composed of protein subunits that can be engineered to form a range of shapes and sizes. These nanoparticles have shown promise in drug delivery, imaging, and vaccine development. In
Wissenschaftliche Forschungsanwendungen
1. Personalized Nutrition (PN)
- Principles and Challenges : this compound uses individual-specific information to promote dietary behavior change for measurable health benefits. It involves defining potential users, using validated diagnostic methods, maintaining data quality, and delivering user-friendly tools aligned with population-based recommendations. Challenges include defining the health-disease continuum, identifying biomarkers, and measuring success. Further research is needed on the accuracy of dietary intake measurement and standardization of systems approaches (Adams et al., 2019).
2. Application in Explosives and Pyrotechnical Products
- IT Platform for Certification : Research on developing a traceable and efficient IT system for assessing the conformity of civil-use explosives and pyrotechnic articles, emphasizing high accuracy and specialized IT applications (Rus et al., 2017).
3. Plumula Nelumbinis (this compound) in Cancer Treatment
- Anti-Cancer Effects : this compound, derived from the mature green embryo of Nelumbonaceae, has anti-inflammatory and antioxidant properties and potential anti-cancer effects against non-small cell lung cancer (NSCLC). It may act through the TNF signaling pathway, indicating a potential treatment strategy for NSCLC (Chang et al., 2022).
4. Parenteral Nutrition (this compound)
- Historical Context : Interest in this compound began with the description of circulation in 1628. Clinical application started in the 20th century, with the development of protein hydrolysates and amino acid solutions, indicating its significance in maintaining nutritional status in various clinical conditions (Pybus & Puntis, 2020).
5. Polymer Nanocomposites (this compound)
- Characterization and Applications : this compound are emerging as a significant multidisciplinary research field, with applications in different industries. Thermal analysis methods like DSC, TGA, DMTA, and TMA are vital for characterizing this compound, indicating their broad potential in materials science (Corcione & Frigione, 2012).
6. Predictive Networks (this compound) in Genomic Research
- Integration and Analysis of Gene Networks : this compound is a web-based application for integrating, visualizing, and analyzing gene interaction networks. It enables biomedical researchers to evaluate gene lists in the context of large-scale gene interaction networks, indicating its importance in genomic research (Haibe-Kains et al., 2011).
Eigenschaften
| 389572-87-6 | |
Molekularformel |
C₄₃H₆₇N₁₃O₁₇S |
Molekulargewicht |
1070.13 |
Sequenz |
One Letter Code: NLGEHPVCDS |
Synonyme |
PN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




